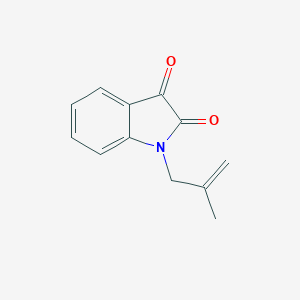

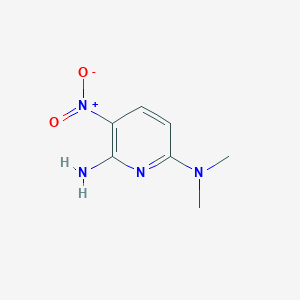

N2,N2-dimethyl-5-nitropyridine-2,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for N2,N2-dimethyl-5-nitropyridine-2,6-diamine are not available in the search results, nitropyridines in general can be synthesized through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid at 20°C . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Mecanismo De Acción

The mechanism of action of N2,N2-dimethyl-5-nitropyridine-2,6-diamine is not fully understood, but it is believed to interact with specific targets in cells and tissues. This compound has been shown to interact with proteins and enzymes, altering their activity and function. It has also been shown to affect cellular signaling pathways, leading to changes in gene expression and cell behavior.

Biochemical and Physiological Effects

This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, this compound has been shown to modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N2,N2-dimethyl-5-nitropyridine-2,6-diamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it a useful tool for fluorescence imaging studies. However, this compound has some limitations as well. It is toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, making it challenging to interpret the results of experiments.

Direcciones Futuras

There are several future directions for research on N2,N2-dimethyl-5-nitropyridine-2,6-diamine. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to understand its mechanism of action and identify specific targets for drug development. Another area of interest is its use in fluorescence imaging and protein labeling. Improvements in imaging technology and labeling techniques could lead to new applications for this compound in these areas. Finally, further studies are needed to understand the limitations of this compound and develop new compounds with improved properties for scientific research.

Métodos De Síntesis

The synthesis of N2,N2-dimethyl-5-nitropyridine-2,6-diamine involves the reaction of 2,6-diaminopyridine with nitrous acid and dimethyl sulfate. This reaction results in the formation of this compound. The purity of the compound can be improved through recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

N2,N2-dimethyl-5-nitropyridine-2,6-diamine has been used in several scientific research applications, including fluorescence imaging, protein labeling, and enzyme inhibition studies. In fluorescence imaging, this compound has been used as a fluorescent probe to visualize cellular structures and monitor intracellular processes. In protein labeling, this compound has been used to label proteins for structural and functional studies. In enzyme inhibition studies, this compound has been found to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

6-N,6-N-dimethyl-3-nitropyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-10(2)6-4-3-5(11(12)13)7(8)9-6/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJURJMOTUVUML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B346037.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346038.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346039.png)

![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346040.png)

amine](/img/structure/B346047.png)

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346052.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]azepane](/img/structure/B346055.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B346056.png)